REACTION_CXSMILES
|
I.[CH3:2][NH+:3]1[C:19]2[C:11]([N:12]=[C:13]3[C:18]=2[CH:17]=[CH:16][CH:15]=[CH:14]3)=[CH:10][C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2>C([O-])([O-])=O.[Na+].[Na+]>[CH3:2][N:3]1[C:19]2[C:11]([N:12]=[C:13]3[C:18]=2[CH:17]=[CH:16][CH:15]=[CH:14]3)=[CH:10][C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2 |f:0.1,2.3.4|
|
Name
|
5-Methylquindolinium hydroiodide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
I.C[NH+]1C=2C=CC=CC2C=C2N=C3C=CC=CC3=C12
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The extract of the free base
|
Type
|
CUSTOM
|
Details
|
was purified on a basic alumina column
|
Type
|
WASH
|
Details
|
to elute the quindoline impurity
|
Type
|
WASH
|
Details
|
elution with 1-2% methanol in chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=2C=CC=CC2C=C2N=C3C=CC=CC3=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |